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Compound of Interest

Compound Name: (+)-Eudesmin

Cat. No.: B600652 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(+)-Eudesmin, a furofuran lignan found in various medicinal plants, has garnered significant

interest for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and

neuroprotective effects. As with any compound with therapeutic potential, a thorough

understanding of its safety and toxicity profile is paramount for further development. This

technical guide provides a comprehensive overview of the current knowledge on the safety and

toxicity of (+)-Eudesmin, drawing from available in vitro and in vivo studies. This document

summarizes key quantitative data in structured tables, details experimental methodologies, and

visualizes implicated signaling pathways to facilitate a deeper understanding for researchers

and drug development professionals. While acute toxicity data suggests a favorable safety

profile, a notable gap exists in the public domain regarding its genotoxicity, cardiotoxicity, and

long-term toxicity, underscoring the need for further investigation.
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Property Value Source

IUPAC Name

(3S,3aR,6S,6aR)-3,6-bis(3,4-

dimethoxyphenyl)-1,3,3a,4,6,6

a-hexahydrofuro[3,4-c]furan

PubChem

Molecular Formula C₂₂H₂₆O₆ PubChem

Molecular Weight 386.4 g/mol PubChem

CAS Number 29106-36-3 PubChem

Appearance Not specified in literature -

Solubility Not specified in literature -

Non-Clinical Toxicity
Acute Oral Toxicity
Studies in murine models indicate that (+)-Eudesmin exhibits low acute oral toxicity. According

to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is

classified as Acute Toxicity Category 4, with the hazard statement "Harmful if swallowed"[1][2]

[3].

Species Sex

Route
of
Adminis
tration

Vehicle Dose
Observa
tion
Period

Results
Referen
ce

Swiss

Mice
Male Oral

Not

Specified

2000

mg/kg
14 days

No

deaths or

signs of

toxicity

observed

.

[4]

Repeated Dose Toxicity (Sub-acute, Sub-chronic,
Chronic)
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As of the latest available data, there are no published sub-acute, sub-chronic, or chronic

toxicity studies specifically for (+)-Eudesmin. Consequently, a No-Observed-Adverse-Effect

Level (NOAEL) has not been established. In an in vivo anti-tumor study, daily oral

administration of up to 40 mg/kg for 28 days in mice did not result in significant effects on body

weight, suggesting a lack of systemic toxicity at this dose level over this period[4].

Genotoxicity
There is a lack of publicly available data from standard genotoxicity assays, such as the Ames

test (bacterial reverse mutation assay), for (+)-Eudesmin. However, some studies on the

broader class of lignans suggest they do not exhibit genotoxic activity[1].

Cardiotoxicity
Specific data on the potential of (+)-Eudesmin to inhibit the human Ether-à-go-go-Related

Gene (hERG) channel, a key indicator of cardiotoxicity, is not available in the public domain.

In Vitro Cytotoxicity
The cytotoxic effects of (+)-Eudesmin have been evaluated against various cell lines, with

results varying depending on the cell type.
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Cell Line Assay
Incubation
Time

IC₅₀
Observatio
ns

Reference

A549 (Human

Lung

Carcinoma)

MTT 24 h 18.3 µM

Significant

inhibitory

effect on cell

growth with

increasing

concentration

.

[5]

Multiple

Human

Cancer and

Healthy Cell

Lines

Not Specified Not Specified > 100 µM

Considered

non-toxic in

the tested cell

lines.

[6]

PC12 and

Cortical

Neurons

MTT 24 h
Neuroprotecti

ve at 30 nM

Protected

against Aβ

oligomer-

induced

cytotoxicity.

[7][8]

Signaling Pathways Modulated by (+)-Eudesmin
Mitochondria-Mediated Apoptosis in A549 Lung Cancer
Cells
(+)-Eudesmin has been shown to induce apoptosis in human lung carcinoma A549 cells

through the intrinsic mitochondrial pathway. This involves the regulation of pro- and anti-

apoptotic proteins of the Bcl-2 family, leading to the activation of the caspase cascade[5].
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Caption: Mitochondria-mediated apoptosis pathway induced by (+)-Eudesmin.

Akt/JNK Signaling Pathway in A549 Lung Cancer Cells
In conjunction with the mitochondrial pathway, (+)-Eudesmin also modulates the Akt and JNK

signaling pathways in A549 cells. It inhibits the phosphorylation of Akt, a pro-survival kinase,

and promotes the phosphorylation of JNK, a kinase involved in apoptosis induction[5].
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Caption: Modulation of Akt/JNK signaling pathway by (+)-Eudesmin.

S6K1 Signaling Pathway in Adipogenesis
(+)-Eudesmin has been reported to impair adipogenic differentiation by inhibiting the S6K1

signaling pathway[9]. This suggests a potential role in metabolic regulation.
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Caption: Inhibition of S6K1 signaling pathway by (+)-Eudesmin.

Experimental Protocols
In Vivo Acute Oral Toxicity Study

Test System: Male Swiss mice (20-25 g).

Guideline: Based on OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

Dose Level: 2000 mg/kg body weight.

Administration: Single oral gavage.

Number of Animals: Not specified in the available literature.

Observation Period: 14 days.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b600652?utm_src=pdf-body
https://www.benchchem.com/product/b600652?utm_src=pdf-body
https://www.oecd.org/en/publications/test-no-407-repeated-dose-28-day-oral-toxicity-study-in-rodents_9789264070684-en.html
https://www.benchchem.com/product/b600652?utm_src=pdf-body-img
https://www.benchchem.com/product/b600652?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endpoints: Mortality, clinical signs of toxicity, and behavioral changes.

Reference:[4]

In Vitro Cytotoxicity Assay (MTT Assay)
Cell Line: A549 human lung adenocarcinoma cells.

Method: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Procedure:

Seed A549 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight.

Treat cells with varying concentrations of (+)-Eudesmin (e.g., 2.5 to 80 µM) for 24 hours.

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g.,

DMSO).

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Endpoint: Cell viability, calculated as a percentage of the untreated control. The half-maximal

inhibitory concentration (IC₅₀) is determined from the dose-response curve.

Reference:[5]

In Vivo Anti-Tumor Efficacy Study
Test System: Athymic nude mice.

Tumor Model: Subcutaneous xenograft of A549 cells (1 x 10⁶ cells in 0.2 mL) into the dorsal

flank.

Treatment Initiation: When tumors reach a diameter of approximately 4-5 mm.

Groups (n=10 per group):
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Control (distilled water)

(+)-Eudesmin (10 mg/kg)

(+)-Eudesmin (20 mg/kg)

(+)-Eudesmin (40 mg/kg)

Administration: Oral gavage, once daily for 28 days.

Endpoints:

Tumor volume, measured periodically with a digital caliper and calculated using the

formula: (width² x length)/2.

Body weight of the mice, as an indicator of systemic toxicity.

Western blot analysis of apoptosis-related proteins in tumor tissue at the end of the study.

Reference:[4]

Discussion and Future Directions
The available data suggests that (+)-Eudesmin has a low acute toxicity profile and exhibits

selective cytotoxicity towards certain cancer cell lines. Its ability to modulate key signaling

pathways involved in apoptosis and cell proliferation provides a mechanistic basis for its

observed anti-tumor effects.

However, a significant knowledge gap remains concerning its long-term safety profile. To

advance the development of (+)-Eudesmin as a potential therapeutic agent, further studies are

crucial, including:

Genotoxicity Assessment: A standard battery of genotoxicity tests, including the Ames test

and in vitro and in vivo micronucleus assays, is required to rule out mutagenic potential.

Cardiotoxicity Evaluation: An in vitro hERG assay is essential to assess the risk of QT

prolongation and potential cardiotoxicity.
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Repeated Dose Toxicity Studies: 28-day and 90-day oral toxicity studies in rodents are

necessary to determine the NOAEL and identify potential target organs for toxicity upon

repeated exposure.

Pharmacokinetics and ADME: A comprehensive characterization of the absorption,

distribution, metabolism, and excretion (ADME) profile of (+)-Eudesmin is needed to

understand its bioavailability and potential for drug-drug interactions.

Conclusion
(+)-Eudesmin is a promising natural compound with demonstrated pharmacological activities.

While initial safety data is encouraging, the lack of comprehensive toxicological data,

particularly regarding genotoxicity, cardiotoxicity, and chronic toxicity, represents a significant

hurdle for its clinical translation. The information and protocols provided in this guide are

intended to serve as a resource for the scientific community to design and execute the

necessary studies to fully elucidate the safety and toxicity profile of (+)-Eudesmin, thereby

paving the way for its potential development as a novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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